molecular formula C14H14ClNO3S B497453 N-benzyl-5-chloro-2-methoxybenzenesulfonamide CAS No. 409357-18-2

N-benzyl-5-chloro-2-methoxybenzenesulfonamide

Cat. No.: B497453
CAS No.: 409357-18-2
M. Wt: 311.8g/mol
InChI Key: KEUCPHXRWUUZCH-UHFFFAOYSA-N
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Description

N-Benzyl-5-chloro-2-methoxybenzenesulfonamide (C 15 H 16 ClNO 3 S) is a diarylsulfonamide compound of significant interest in medicinal chemistry and parasitology research. This chemical class is recognized for its synthetic accessibility, stability, and favorable drug-like properties, including a good hydrophilic-lipophilic balance and adequate aqueous solubility . Diarylsulfonamides are investigated primarily for their ability to inhibit tubulin polymerization by binding at the colchicine site, thereby disrupting microtubule dynamics and eliciting antimitotic activity . Notably, this mechanism is being explored against parasitic tubulin, as the sequence variations between host and parasite orthologs present an opportunity for selective inhibition . Research indicates that this family of compounds shows promise as a new class of potential drugs for the treatment of visceral leishmaniasis caused by Leishmania infantum . The biological activity is linked to the essential role of tubulin in the parasite's flagellum and subpellicular microtubules, structures critical for its survival and morphology . Researchers value this compound for probing host-dependent mechanisms of action, which may offer advantages in overcoming drug resistance . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

N-benzyl-5-chloro-2-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO3S/c1-19-13-8-7-12(15)9-14(13)20(17,18)16-10-11-5-3-2-4-6-11/h2-9,16H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEUCPHXRWUUZCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Precursors

The synthesis of N-benzyl-5-chloro-2-methoxybenzenesulfonamide typically begins with 5-chloro-2-methoxybenzenesulfonyl chloride or its derivatives. Alternative routes utilize 5-chlorosalicylic acid as a precursor, which undergoes methylation and esterification before sulfonamide formation. Key intermediates include:

  • Methyl 5-chloro-2-methoxybenzoate : Synthesized via methylation of 5-chlorosalicylic acid using dimethyl sulfate under anhydrous conditions.

  • N-Phenethyl-5-chloro-2-methoxybenzamide : Formed through aminolysis of methyl 5-chloro-2-methoxybenzoate with phenethylamine.

Stepwise Synthesis Protocols

A representative pathway involves three stages:

Stage 1: Methylation of 5-Chlorosalicylic Acid

5-Chlorosalicylic acid is treated with dimethyl sulfate in acetone under reflux, yielding methyl 5-chloro-2-methoxybenzoate. Optimal conditions include:

  • Solvent : Acetone

  • Base : Sodium hydroxide (2N)

  • Temperature : Reflux (45–60°C)

  • Yield : 66–95%.

Stage 2: Aminolysis to Form Benzamide Intermediate

The methyl ester reacts with phenethylamine in benzene, producing N-phenethyl-5-chloro-2-methoxybenzamide. Key parameters:

  • Molar Ratio : 1:1.2 (ester:amine)

  • Temperature : Room temperature to 50°C

  • Yield : 85–90%.

Stage 3: Chlorosulfonation and Aminolysis

The benzamide intermediate undergoes chlorosulfonation with chlorosulfonic acid, followed by treatment with ammonia to yield the final sulfonamide. Conditions include:

  • Chlorosulfonic Acid : 1.7 equivalents

  • Temperature : −10°C to steam bath heating

  • Yield : 70%.

Industrial Production Methods

Large-scale synthesis employs automated reactors to ensure reproducibility. Continuous flow systems reduce reaction times and improve heat management during exothermic steps like chlorosulfonation. Industrial protocols emphasize:

  • Solvent Recovery : Dichloromethane and acetone are recycled via distillation.

  • Waste Minimization : Neutralization of HCl by-product using triethylamine or NaOH.

Optimization of Reaction Parameters

Solvent Effects

SolventReaction RateYield (%)Purity (%)
DichloromethaneFast9298
TetrahydrofuranModerate8595
BenzeneSlow7890

Polar aprotic solvents like dichloromethane enhance sulfonyl chloride reactivity, while benzene slows the reaction due to poor nucleophile solvation.

Temperature and Catalysis

  • Chlorosulfonation : Conducted at −10°C to prevent side reactions.

  • Aminolysis : Room temperature suffices for primary amines, but secondary amines require heating to 50°C.

Comparative Analysis of Synthetic Approaches

Direct Sulfonylation vs. Multi-Step Pathways

MethodStepsTotal Yield (%)Cost (Relative)
Direct Sulfonylation265Low
Multi-Step455High

Direct sulfonylation of 5-chloro-2-methoxybenzenesulfonyl chloride with benzylamine offers simplicity but lower yields due to competing hydrolysis. Multi-step routes, while lengthier, provide better control over intermediate purity.

Characterization and Quality Control

Post-synthesis analysis includes:

  • NMR Spectroscopy : Confirms substitution patterns (e.g., methoxy group at δ 3.8 ppm).

  • HPLC : Purity >98% achieved via recrystallization from glacial acetic acid.

  • Melting Point : 202–206°C (literature range: 200–208°C).

Challenges and Limitations

  • Moisture Sensitivity : Sulfonyl chloride intermediates hydrolyze rapidly, necessitating anhydrous conditions.

  • By-Product Formation : Over-chlorination during sulfonation reduces yields, requiring precise stoichiometry .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-5-chloro-2-methoxybenzenesulfonamide undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonamide group can be reduced to a sulfonic acid or a thiol.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Nucleophilic substitution: Formation of N-benzyl-5-substituted-2-methoxybenzenesulfonamide derivatives.

    Oxidation: Formation of N-benzyl-5-chloro-2-hydroxybenzenesulfonamide.

    Reduction: Formation of N-benzyl-5-chloro-2-methoxybenzenesulfonic acid or N-benzyl-5-chloro-2-methoxybenzenethiol.

Scientific Research Applications

N-benzyl-5-chloro-2-methoxybenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-5-chloro-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid, which is essential for bacterial growth and replication. Additionally, the benzyl and methoxy groups may enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key structural differences and properties of N-benzyl-5-chloro-2-methoxybenzenesulfonamide and related sulfonamides:

Compound Name Substituents/Modifications Molecular Formula Melting Point (°C) Key Features Reference
This compound Benzyl group on sulfonamide N C₁₄H₁₄ClNO₃S Not reported Enhanced lipophilicity Inferred
N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide Phenyl group on sulfonamide N C₁₃H₁₂ClNO₃S Not reported Simpler structure, lower lipophilicity
4-[2-(5-Chloro-2-methoxybenzamido)ethyl]benzenesulfonamide Phenethyl linker with sulfamoyl group C₁₆H₁₆ClN₂O₄S Not reported Extended alkyl chain for flexibility
5-Chloro-2-methyl-benzenesulfonamide Methyl instead of methoxy; no benzyl group C₇H₈ClNO₂S Not reported Reduced steric bulk
Compound 51 (Triazin-3-yl derivative) 3-Fluorophenyl-triazine substituent C₂₈H₂₂ClFN₄O₃S 266–268 Heterocyclic moiety for bioactivity
8P9 (Benzoxazolyl derivative) Benzoxazole ring with methoxy groups C₁₆H₁₅ClN₂O₅S Not reported Heterocyclic scaffold for target binding
2361866-92-2 (Indolyl derivative) Trifluoromethoxy-indole substituent C₁₉H₁₈ClF₃N₂O₄S Not reported Fluorine atoms for metabolic stability

Key Observations :

  • Heterocyclic Derivatives : Compounds like 8P9 and 2361866-92-2 incorporate benzoxazole or indole rings, which are associated with enhanced biological targeting and stability .
  • Triazine Derivatives : Compounds 51–55 (melting points 237–279°C) exhibit high thermal stability, likely due to planar triazine rings and strong intermolecular interactions .

Biological Activity

N-benzyl-5-chloro-2-methoxybenzenesulfonamide is a sulfonamide compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a benzene sulfonamide core, a methoxy group, and a benzyl substituent. Its molecular formula is C13_{13}H12_{12}ClN1_{1}O3_{3}S, with a molecular weight of approximately 303.75 g/mol. The presence of the sulfonamide group allows it to mimic para-aminobenzoic acid (PABA), which is crucial for the inhibition of bacterial folic acid synthesis.

The primary mechanism of action involves the compound's ability to inhibit the enzyme dihydropteroate synthase, which is pivotal in folate biosynthesis in bacteria. By mimicking PABA, this compound disrupts the synthesis of folic acid, essential for bacterial growth and replication. Additionally, the compound may interact with various enzymes or receptors, leading to diverse biological effects, including antimicrobial and anticancer properties .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against several bacterial strains, including Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) for these strains are summarized in Table 1.

Bacterial Strain MIC (µg/mL)
Escherichia coli16
Staphylococcus aureus8
Bacillus subtilis32

These results suggest that the compound is particularly effective against Staphylococcus aureus, indicating its potential as an antimicrobial agent.

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promising anticancer activity. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines. The results from these studies are presented in Table 2.

Cell Line IC50_{50} (µM)
MCF-7 (Breast Cancer)10
A549 (Lung Cancer)15
HCT-116 (Colorectal Cancer)20

The IC50_{50} values indicate that the compound effectively inhibits cell proliferation in these cancer cell lines, suggesting its potential as a therapeutic agent in cancer treatment.

Case Studies and Research Findings

A study conducted by Kakkar et al. explored the structure-activity relationship (SAR) of various sulfonamide derivatives, including this compound. It was found that modifications to the benzyl group significantly influenced biological activity, with certain electron-donating groups enhancing potency against both bacterial and cancer cell lines .

Another investigation highlighted the compound's ability to induce apoptosis in cancer cells. Western blot analysis revealed that treatment with this compound led to down-regulation of the anti-apoptotic protein Bcl-2 and up-regulation of the pro-apoptotic protein Bax, indicating a mechanism through which it may exert its anticancer effects .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N-benzyl-5-chloro-2-methoxybenzenesulfonamide with high purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including sulfonylation and benzylation. Optimize reaction conditions by:

  • Using triethylamine (TEA) as a base to neutralize HCl generated during sulfonamide bond formation .
  • Selecting solvents like dichloromethane (DCM) or THF/water mixtures to enhance solubility and reduce side reactions .
  • Controlling temperature (e.g., ice bath for exothermic steps) to minimize by-products like hydrolyzed sulfonyl chlorides .
    • Validation : Monitor reaction progress via TLC or HPLC. Post-synthesis, purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (methanol/DCM) .

Q. How can the molecular structure of this compound be confirmed experimentally?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR to confirm substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, aromatic protons at δ 6.8–7.5 ppm) .
  • X-ray Crystallography : Resolve crystal structure using SHELX software (SHELXL for refinement) to validate bond lengths, angles, and stereochemistry .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., [M+H]+^+ peak matching C15H _{15}H _{15}ClN2 _2O3 _3S) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological efficacy of this compound?

  • Methodological Answer :

  • Analog Synthesis : Introduce substituents (e.g., halogen, methyl, or sulfamoyl groups) at the benzyl or benzene rings to assess impact on target binding .
  • Biological Assays : Test derivatives for enzyme inhibition (e.g., NLRP3 inflammasome) using in vitro models (IC50 _{50} determination) and validate selectivity via kinase profiling .
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions with targets like sulfotransferases or NLRP3 .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Measure solubility (logP), metabolic stability (CYP450 assays), and plasma protein binding to identify bioavailability limitations .
  • Formulation Optimization : Use nanoemulsions or liposomes to enhance in vivo delivery .
  • Mechanistic Studies : Employ CRISPR-edited cell lines or knock-out mice to isolate target-specific effects from off-target interactions .

Q. How can structural modifications improve the compound’s inhibitory potency against specific enzymes?

  • Methodological Answer :

  • Bioisosteric Replacement : Substitute the methoxy group with ethoxy or trifluoromethoxy to enhance hydrophobic interactions .
  • Scaffold Hybridization : Fuse with benzothiazole or piperidine moieties (e.g., as in ) to exploit additional binding pockets .
  • Pro-drug Design : Introduce hydrolyzable groups (e.g., esters) to improve membrane permeability .

Data Analysis and Experimental Design

Q. What analytical techniques are critical for assessing synthetic by-products and impurities?

  • Methodological Answer :

  • HPLC-MS : Detect trace impurities (e.g., unreacted sulfonyl chloride) using C18 columns and gradient elution (acetonitrile/water + 0.1% formic acid) .
  • Elemental Analysis : Confirm purity (>98%) by matching experimental vs. theoretical C/H/N/S percentages .
  • Thermogravimetric Analysis (TGA) : Identify residual solvents or degradation products under controlled heating .

Q. How do reaction conditions influence the regioselectivity of sulfonamide formation?

  • Methodological Answer :

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack on sulfonyl chlorides, reducing side reactions .
  • Temperature Control : Low temperatures (0–5°C) minimize competing hydrolysis of sulfonyl chloride intermediates .
  • Catalyst Use : Pd/C or CuI can enhance coupling efficiency in multi-component reactions (e.g., Suzuki-Miyaura for aryl substitutions) .

Contradictions and Challenges

Q. Why might crystallographic data conflict with computational geometry optimizations?

  • Methodological Answer :

  • Crystal Packing Effects : Solid-state interactions (e.g., hydrogen bonds, π-π stacking) can distort bond angles vs. gas-phase DFT calculations .
  • Dynamic Effects : Include solvent molecules in computational models to mimic experimental conditions .
  • Software Calibration : Cross-validate results using multiple tools (e.g., Gaussian for DFT, SHELXL for refinement) .

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